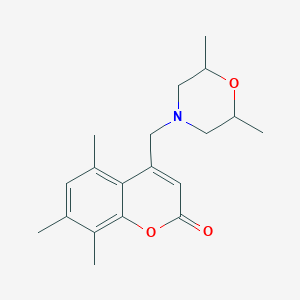

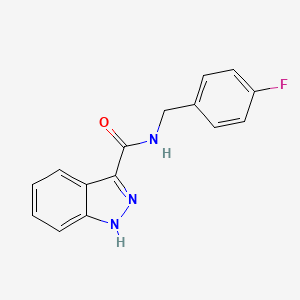

N-(4-fluorobenzyl)-1H-indazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-fluorobenzyl)-1H-indazole-3-carboxamide” is a synthetic indazole-derived cannabinoid receptor agonist . It is structurally similar to the synthetic cannabinoids JWH 018 adamantyl carboxamide and STS-135 . It is also known as AKB48 N-(4-fluorobenzyl) analog .

Synthesis Analysis

The synthesis of this compound involves acylation chemistry with readily available 4-[18F]fluorobenzyl amine .Chemical Reactions Analysis

This compound is a full agonist of the CB1 receptor . This interaction is responsible for its cardiovascular and neurological effects .Scientific Research Applications

- Researchers have explored the protective effects of a hydrogen sulfide donor, Methyl S-(4-fluorobenzyl)-N-(3,4,5-trimethoxybenzoyl)-l-Cysteinate (MTC) , in ischemic stroke. MTC demonstrated potential neuroprotective properties, making it a candidate for stroke therapy .

- N’- (4-fluorobenzylidene)-1-hydroxy-2-naphthohydrazide has been investigated for its ability to induce apoptosis (programmed cell death) in cancer cells. This property makes it relevant for cancer research and potential therapeutic development.

- The same compound, N’- (4-fluorobenzylidene)-1-hydroxy-2-naphthohydrazide , has also shown promise in reducing inflammation by inhibiting the production of pro-inflammatory cytokines. This anti-inflammatory potential could be valuable in treating inflammatory diseases.

- In a different context, researchers have explored the use of N-trioctyl-N-methyl ammonium (TMA) methylsulfate and N-tetradecyl-N-trimethyl ammonium (TTA) methylsulfate as intriguing ionic liquids (AmILs) for mitigating carbon steel corrosion in acidic environments. These compounds could find applications in materials science and corrosion prevention .

- The structural features of N-(4-fluorobenzyl)-1H-indazole-3-carboxamide make it an interesting scaffold for drug design. Researchers can modify its chemical structure to optimize pharmacological properties, potentially leading to novel therapeutic agents .

- Investigating the interactions of this compound with specific receptors (such as cannabinoid receptors) could provide insights into its potential neuropharmacological effects. Understanding its binding affinity and selectivity may open avenues for drug development .

Stroke Therapy and Neuroprotection

Apoptosis Induction in Cancer Cells

Anti-Inflammatory Activity

Corrosion Inhibition

Drug Design and Optimization

Neuropharmacology and Receptor Modulation

Mechanism of Action

Target of Action

Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting they may affect multiple pathways .

Pharmacokinetics

A related compound, adb-fubinaca, is known to be rapidly and extensively metabolized .

Result of Action

Indole derivatives are known to possess various biological activities, suggesting a range of potential effects .

Action Environment

A related compound, 4-fluorobenzyl cyanide, has been shown to expedite interfacial kinetics in lithium-ion batteries, suggesting that steric hindrance and weak lewis basic centers can influence the action of fluorobenzyl compounds .

Future Directions

properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3O/c16-11-7-5-10(6-8-11)9-17-15(20)14-12-3-1-2-4-13(12)18-19-14/h1-8H,9H2,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAKYCPSFRKHSCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)C(=O)NCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorobenzyl)-1H-indazole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(9,10-di(naphthalen-2-yl)anthracen-2-yl)phenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B2774226.png)

![N-[3-methyl-1,3-thiazol-2(3H)-yliden]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2774230.png)

![2-Hydroxy-2-(4-methoxyphenyl)-1-phenyl-2,3-dihydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2774233.png)

![1-[(2,5-Dimethylphenyl)methyl]-3'-(4-fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2774239.png)

![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2774240.png)

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(o-tolyl)propan-1-one](/img/structure/B2774241.png)

![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl}-N-methylbenzenesulfonamide](/img/structure/B2774244.png)